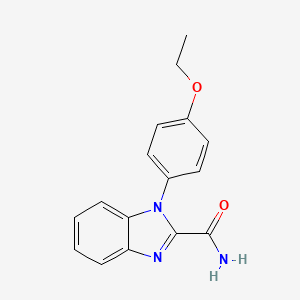
1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazoles have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features an ethoxyphenyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. Common synthetic routes include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core.
Reaction with Aromatic Aldehydes: The reaction of o-phenylenediamine with aromatic aldehydes in the presence of an acid catalyst can also yield benzimidazole derivatives.
Industrial Production: Industrial production methods often involve the use of high-throughput synthesis techniques and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12 and used in the treatment of parasitic diseases.
Thiabendazole: A well-known anthelmintic agent used to treat parasitic worm infections.
The uniqueness of 1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide lies in its specific structural features, such as the ethoxyphenyl group, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
138524-14-8 |
|---|---|
Molekularformel |
C16H15N3O2 |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)benzimidazole-2-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-12-9-7-11(8-10-12)19-14-6-4-3-5-13(14)18-16(19)15(17)20/h3-10H,2H2,1H3,(H2,17,20) |
InChI-Schlüssel |
GUOAKISRDJCISJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Copper;5,14,23,32-tetrakis(2,4-dimethylpentan-3-yloxy)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B12929443.png)

![12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929469.png)


![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)



![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)
